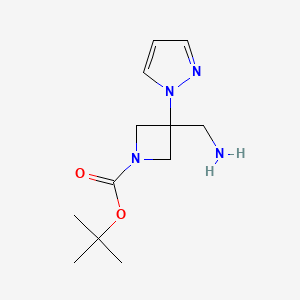

Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

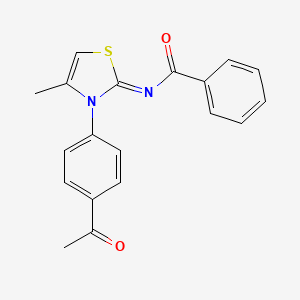

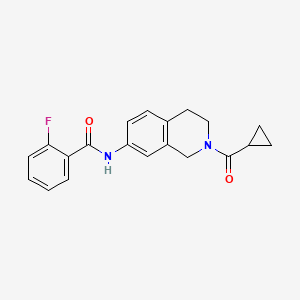

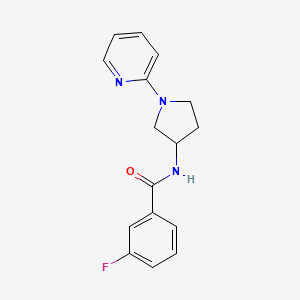

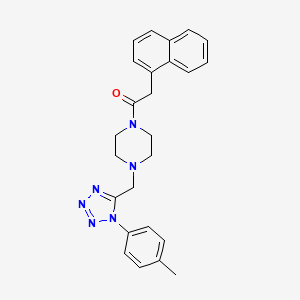

“Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate” is likely a complex organic compound. It appears to contain an azetidine ring (a four-membered ring with one nitrogen atom and three carbon atoms), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a tert-butyl group (a branched alkyl group). The exact properties and applications of this compound would depend on its specific structure and the arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine and pyrazole rings, the introduction of the aminomethyl group, and the attachment of the tert-butyl carboxylate group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the azetidine and pyrazole rings. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the aminomethyl group and the tert-butyl carboxylate group could make it reactive towards certain reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines Synthesis : A method involving diazotization of amino-pyrazolotriazines followed by reaction with N-halosuccinimides was developed to synthesize halo-substituted derivatives, demonstrating the versatility of pyrazole compounds in synthetic chemistry (Ivanov et al., 2017).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This research describes the acylation of tert-butyl amino esters with fluorinated acids, leading to pyrazoles, showcasing the importance of pyrazole scaffolds in developing fluorinated organic compounds with potential pharmaceutical applications (Iminov et al., 2015).

Catalytic Asymmetric Arylation : A study on the asymmetric addition of arylboronic acids to β-pyrazol-1-yl acrylates, catalyzed by rhodium complexes, highlights the application of pyrazole derivatives in the synthesis of enantioenriched compounds, potentially useful in drug development (Gopula et al., 2015).

Synthetic Methodologies Involving Pyrazoles

Ugi Reaction with tert-Butyl Isocyanide : A novel application of tert-butyl isocyanide in Ugi multi-component reactions (MCR) to produce dihydropyrazolo[1,5-a]pyrazine diones, which could be useful in the synthesis of complex heterocyclic compounds with potential biological activities (Nikulnikov et al., 2009).

Condensation of Carboxylic Acids with N-Heterocycles : This work presents a novel condensation reaction between carboxylic acids and N-heterocycles, indicating the utility of tert-butyl compounds in facilitating reactions that can produce a wide range of acylated products, important for pharmaceutical synthesis (Umehara et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)15-8-12(7-13,9-15)16-6-4-5-14-16/h4-6H,7-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHRVOGOMQVTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)

![(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2806371.png)

![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)

![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-benzylacetamide](/img/structure/B2806382.png)